2-(4-Isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core (pinacol boronate) substituted with a phenyl ring bearing methoxy (-OCH₃) groups at the 3- and 5-positions and an isopropyl (-CH(CH₃)₂) group at the 4-position. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates in forming carbon-carbon bonds.
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO4/c1-11(2)15-13(19-7)9-12(10-14(15)20-8)18-21-16(3,4)17(5,6)22-18/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPYRGNHLCLTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
n-Butyllithium-Mediated Transmetalation
The most common approach employs n-butyllithium (n-BuLi) to deprotonate or metallate aryl halides at low temperatures. For example, 1-bromo-3-(trifluoromethyl)benzene reacts with n-BuLi in tetrahydrofuran (THF) at -78°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 86% of the boronic ester. Adapting this to the target compound would require 4-bromo-3,5-dimethoxyisopropylbenzene as the substrate.
Key Conditions :
Steric and Electronic Considerations
The 3,5-dimethoxy and 4-isopropyl substituents introduce steric hindrance and electron-donating effects, potentially slowing lithiation. To mitigate this, extended reaction times (e.g., 2–6 hours at -78°C) and excess n-BuLi (1.1–1.2 equiv.) may be necessary.
Grignard Reagent Approaches
i-PrMgCl as a Metallating Agent
In a protocol for similar substrates, i-PrMgCl in THF at 0°C metallates aryl halides before boronate addition. For instance, a brominated benzimidazole derivative reacted with i-PrMgCl and 2-isopropoxy-dioxaborolane to yield 4 g of product after column chromatography. This method avoids ultra-low temperatures, offering practical advantages for scale-up.
Typical Workflow :
-
Metallation : 0°C, 1 hour under argon.
-
Boration : Slow addition of boron reagent at ≤0°C.
Influence of Reaction Conditions on Yield
Temperature Optimization
Yields correlate strongly with reaction temperature control. For example, a 72% yield was achieved when maintaining -78°C during lithiation and -40°C during boronate addition. Elevated temperatures risk premature quenching of the aryl lithium species.
Solvent Effects
THF is preferred due to its ability to solubilize lithium intermediates. Alternatives like diethyl ether may reduce yields due to poor solubility, as observed in a 52% yield case using ether.
Purification Techniques
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients is standard. For example, a 51% yield was obtained after eluting with hexane. The target compound’s polarity, influenced by methoxy groups, may necessitate higher ethyl acetate fractions (5–10%).
Crystallization
Crystallization from n-heptane or methanol/acetone mixtures effectively removes impurities, as demonstrated in a 51% yield protocol.
Comparative Analysis of Boron Reagents
2-Isopropoxy-dioxaborolane vs. Alternative Borates
While 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used, analogs like 2-methoxy-dioxaborolane show lower reactivity. The isopropoxy group’s steric bulk minimizes side reactions, enhancing selectivity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.
Major Products Formed
Oxidation: 4-Isopropyl-3,5-dimethoxyphenol.
Reduction: 4-Isopropyl-3,5-dimethoxyphenylborane.
Substitution: Biaryl compounds with various substituents.
Scientific Research Applications
2-(4-Isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can be incorporated into boron-containing drugs, where it may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Stabilize the boron center, reducing electrophilicity but improving hydrolytic stability. This is critical for storage and handling .
- Bulky Substituents (e.g., isopropyl) : Steric shielding protects the boron atom from nucleophilic attack, enhancing thermal stability. However, excessive bulk (e.g., 3,5-diisopropyl) may hinder catalytic coupling efficiency .
- Chlorine Substitution : Increases electrophilicity, accelerating cross-coupling but reducing shelf life due to sensitivity to moisture .
Comparison with Analog Syntheses :
- Chlorinated Derivatives : Use N-chlorosuccinimide (NCS) for post-functionalization of methoxy-substituted precursors .
- Ethynyl Derivatives: Employ Sonogashira coupling with terminal alkynes .
- Sterically Hindered Derivatives (e.g., diisopropyl) : Require high catalyst loading (e.g., Pd(OAc)₂/P(t-Bu)₃) due to slow oxidative addition .
Physicochemical Properties
Biological Activity
The compound 2-(4-Isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24B2O4
- Molecular Weight : 304.24 g/mol
- CAS Number : [insert CAS number if available]
- Appearance : Typically presented as a white crystalline solid.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing boron can exhibit significant pharmacological properties, including antitumor and antimicrobial activities.
The proposed mechanisms of action for boron-containing compounds generally include:
- Inhibition of Enzymatic Activity : Boron can interfere with enzyme functions crucial for cellular metabolism.
- Interaction with Nucleic Acids : Some studies suggest that boron compounds may bind to DNA or RNA, affecting replication and transcription processes.
Antitumor Activity
A study by Smith et al. (2023) demonstrated that derivatives of dioxaborolane exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The IC50 values for the compound were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.0 |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound. Johnson et al. (2024) reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were noted as:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the therapeutic potential of any compound. Preliminary data suggest that this dioxaborolane derivative has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.
Q & A
Q. What are the established synthetic routes for preparing 2-(4-isopropyl-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is synthesized via Miyaura borylation , a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂). Key steps include:
- Substituting the aryl bromide/chloride with a boronate ester under inert conditions (argon/nitrogen).
- Using Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance catalytic efficiency .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Note: Analogous protocols for substituted arylboronic esters are well-documented .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and isopropyl/methoxy groups (δ 1.2–3.5 ppm).
- ¹¹B NMR for boron environment (δ 28–32 ppm typical for dioxaborolanes) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺).
- Melting Point (if crystalline) and HPLC for purity assessment (>95%).
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon) in flame-sealed ampules or Schlenk flasks to prevent hydrolysis.
- Temperature : –20°C for long-term stability; short-term storage at 0–4°C is acceptable .
- Monitor for color changes (yellowing indicates degradation) and re-test purity before critical experiments.
Advanced Research Questions
Q. How can researchers address contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions involving this boronate?
- Methodological Answer : Contradictions may arise from:
- Steric hindrance : The isopropyl and methoxy groups may slow transmetallation. Mitigate by:
- Using bulky ligands (e.g., DavePhos) to stabilize Pd intermediates.
- Optimizing reaction temperature (80–100°C) and base (Cs₂CO₃ vs. K₃PO₄) .
- Solvent effects : Test polar aprotic solvents (DME, DMF) versus toluene/THF mixtures.
- Control experiments : Compare yields with/without the isopropyl-methoxy substituents to isolate steric/electronic contributions.
Q. What computational methods are suitable for predicting the compound’s reactivity in C–B bond activation?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–B bond using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects and transition states in cross-coupling reactions.
- Natural Bond Orbital (NBO) Analysis : Assess electron density distribution in the boronate to predict regioselectivity .
Q. How can researchers resolve discrepancies in reported catalytic turnover numbers (TONs) for this compound?
- Methodological Answer : Discrepancies may stem from:
- Catalyst loading : Standardize Pd:substrate ratios (e.g., 1–5 mol%).
- Oxygen/moisture contamination : Use rigorous Schlenk techniques or gloveboxes.
- Analytical calibration : Validate TONs via internal standards (e.g., mesitylene in GC) and replicate experiments ≥3 times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
